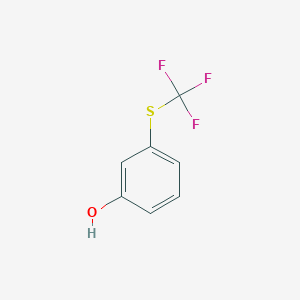

3-(Trifluoromethylthio)phenol

Übersicht

Beschreibung

3-(Trifluoromethylthio)phenol is an organic compound characterized by the presence of a trifluoromethylthio group (-SCF3) attached to a phenol ring. This compound is of significant interest due to its unique chemical properties, which include enhanced lipophilicity and strong electron-withdrawing effects. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethylthio)phenol typically involves the electrophilic aromatic substitution of phenol with a trifluoromethylthiolating agent. One common method uses N-trifluoromethylsulfanyl aniline (PhNHSCF3) in the presence of boron trifluoride etherate (BF3·Et2O) or triflic acid as a promoter . The reaction is highly regioselective, favoring the para position on the phenol ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Trifluoromethylthio)phenol undergoes various chemical reactions, including:

Electrophilic Substitution: The trifluoromethylthio group can be introduced via electrophilic aromatic substitution, as mentioned earlier.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Substitution Reactions: It can undergo further substitution reactions, such as halogenation, nitration, and alkylation.

Common Reagents and Conditions:

Electrophilic Substitution: PhNHSCF3, BF3·Et2O, triflic acid.

Halogenation: N-bromosuccinimide (NBS), N-iodosuccinimide (NIS).

Nitration: Nitric acid (HNO3), sulfuric acid (H2SO4).

Major Products:

Halogenated Derivatives: Bromo-, iodo-substituted products.

Nitro Derivatives: Nitro-substituted products.

Alkylated Derivatives: Benzyl-substituted products.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Overview : The incorporation of the trifluoromethylthio group into drug candidates has been shown to improve pharmacokinetics and biological activity. This compound is being investigated for its potential in drug development, particularly for enhancing binding affinity and metabolic stability.

Synthesis : The compound can be synthesized via electrophilic aromatic ring trifluoromethylthiolation using PhNHSCF₃ (N-trifluoromethylsulfanyl aniline) as a thiolating agent. This method is noted for its para-selectivity, yielding para-substituted SCF₃ products from unsubstituted phenols.

Case Studies :

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of formulations containing 3-(trifluoromethylthio)phenol against Staphylococcus aureus and Escherichia coli, with MIC values recorded at 32 µg/mL and 64 µg/mL respectively.

- Cancer Treatment : Research indicated that combining this compound with conventional chemotherapeutics resulted in a significant reduction in tumor size in breast cancer xenograft models.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Agrochemicals

Overview : The trifluoromethylthio group enhances the efficacy of agrochemicals by improving their lipophilicity, which aids in penetration through plant cuticles. Researchers are exploring its potential in herbicides, fungicides, and insecticides.

Synthesis and Functionalization : Similar to medicinal chemistry applications, the synthesis involves electrophilic aromatic ring trifluoromethylthiolation. The resulting SCF₃-containing compounds are evaluated through bioassays against various pests and pathogens.

Case Studies :

- Herbicide Development : New formulations incorporating SCF₃ groups have shown improved activity against specific weed species.

- Insecticide Efficacy : Bioassays demonstrated enhanced biological activity of SCF₃ analogues compared to traditional compounds.

Materials Science

The unique properties of this compound are being harnessed in materials science for the development of advanced materials with specific electronic and mechanical properties. Its incorporation into polymers and coatings is under investigation to enhance durability and resistance to environmental factors.

Catalysis

This compound is also being explored as a catalyst or catalyst precursor in various organic reactions due to its ability to stabilize reactive intermediates through its electron-withdrawing properties. This application is particularly relevant in developing new synthetic methodologies involving trifluoromethylation reactions.

Wirkmechanismus

The mechanism of action of 3-(Trifluoromethylthio)phenol involves its interaction with molecular targets through its trifluoromethylthio group. This group enhances the compound’s lipophilicity and electron-withdrawing capability, which can modulate the activity of enzymes and receptors. The exact pathways and targets may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

4-(Trifluoromethyl)phenol: Similar in structure but with a trifluoromethyl group instead of a trifluoromethylthio group.

Trifluoromethylated Phenols: Compounds with trifluoromethyl groups attached to the phenol ring.

Uniqueness: 3-(Trifluoromethylthio)phenol is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as enhanced lipophilicity and strong electron-withdrawing effects. These properties differentiate it from other trifluoromethylated phenols and make it particularly valuable in specific applications .

Biologische Aktivität

3-(Trifluoromethylthio)phenol is an organofluorine compound that has garnered attention due to its unique trifluoromethylthio (–SCF₃) group, which enhances the biological activity and stability of various organic molecules. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

The synthesis of this compound typically involves electrophilic trifluoromethylthiolation of phenolic compounds. The process is often facilitated by strong acids such as triflic acid or boron trifluoride etherate, which activate the electrophile for reaction with phenolic substrates. This method has been shown to yield high regioselectivity, primarily producing para-substituted products when starting from unsubstituted phenols .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring the trifluoromethylthio group. For instance, derivatives of isoxazole with a trifluoromethyl group exhibited significant anti-cancer activity against various cell lines, including MCF-7 and PC-3. The lead compound demonstrated an IC₅₀ value significantly lower than its non-trifluoromethylated counterpart, indicating enhanced efficacy due to the presence of the –SCF₃ moiety .

Table 1 summarizes the anticancer activity of selected compounds related to this compound:

| Compound | Cell Line | IC₅₀ (μM) | Relative Activity |

|---|---|---|---|

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 2.63 | 8x more active than non-trifluoromethylated analogue |

| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 3.09 | - |

| Non-trifluoromethylated analogue | MCF-7 | 19.72 | - |

Antimicrobial Activity

The antimicrobial properties of trifluoromethylthio compounds have also been investigated. Various studies have shown that these compounds exhibit significant antibacterial activity against strains such as Bacillus mycoides and Escherichia coli. The minimum inhibitory concentrations (MICs) for several derivatives were found to be lower than those for standard antibiotics, suggesting a potential role in combating antibiotic resistance .

The biological activity of this compound can be attributed to its ability to interact with molecular targets through its unique trifluoromethylthio group. This interaction can modulate binding affinities and enhance the stability of the compound in biological systems. The presence of the bulky –CF₃ group increases lipophilicity, which may facilitate cellular uptake and improve pharmacokinetic properties .

Study on Trifluoromethylthiolated Peptides

A recent study synthesized Fmoc-protected trifluoromethylthiolated tyrosine and tryptophan analogues, demonstrating their utility as hydrophobic building blocks in peptide chemistry. These analogues showed enhanced hydrophobicity and were successfully incorporated into biologically active peptides like endomorphin-1, indicating their potential in drug development .

Evaluation of Trifluoromethylthiolated Compounds

Another investigation focused on evaluating the impact of trifluoromethyl groups on various biological activities. The study revealed that compounds with trifluoromethyl substitutions exhibited improved binding interactions with target proteins compared to their non-fluorinated counterparts, highlighting the importance of this functional group in medicinal chemistry .

Eigenschaften

IUPAC Name |

3-(trifluoromethylsulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3OS/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSIRCKEPOPEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380700 | |

| Record name | 3-(Trifluoromethylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3823-40-3 | |

| Record name | 3-(Trifluoromethylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.